molecular formula C20H17ClFN3OS B11379056 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide

Cat. No.: B11379056
M. Wt: 401.9 g/mol
InChI Key: KABFEYGCVLRWCU-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with chloro, fluorophenyl, and methylphenyl groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenyl and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halides and a base like potassium carbonate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Potassium carbonate, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide
  • 5-Chloro-2-{[(4-fluorophenyl)methyl]sulfonyl}-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide exhibits unique properties due to the specific arrangement of its substituents. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C20H17ClFN3OS

Molecular Weight

401.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3OS/c1-13-2-4-14(5-3-13)10-23-19(26)18-17(21)11-24-20(25-18)27-12-15-6-8-16(22)9-7-15/h2-9,11H,10,12H2,1H3,(H,23,26)

InChI Key

KABFEYGCVLRWCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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